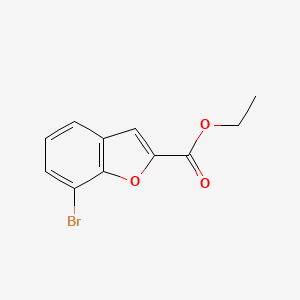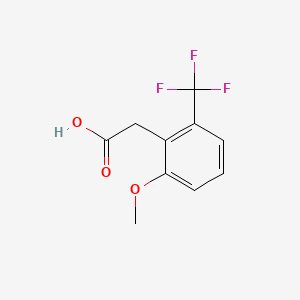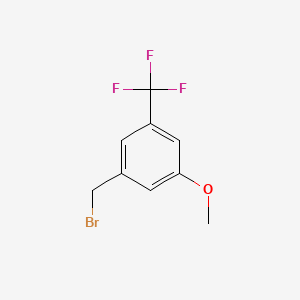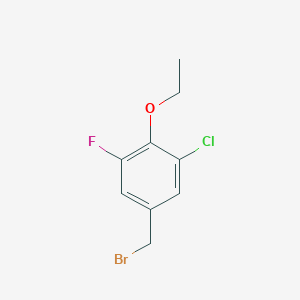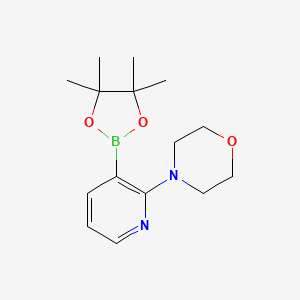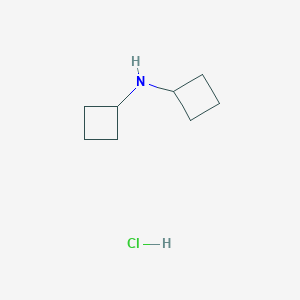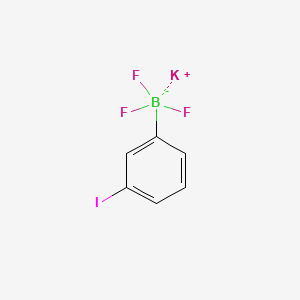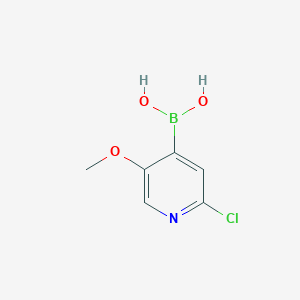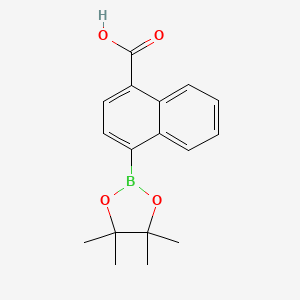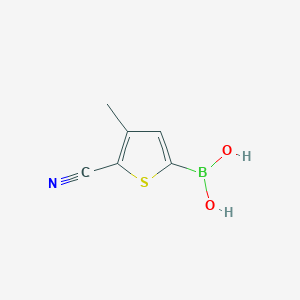
(5-Cyano-4-methylthiophen-2-yl)boronic acid
Übersicht
Beschreibung
“(5-Cyano-4-methylthiophen-2-yl)boronic acid” is a chemical compound with the molecular formula C6H6BNO2S and a molecular weight of 167g/mol . It falls under the category of boronic acids .
Synthesis Analysis
Boronic acids, including “(5-Cyano-4-methylthiophen-2-yl)boronic acid”, have been used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are relatively simple and well-known . The concept of boronic acid building blocks combined with the diversity of multicomponent reactions (MCRs) has been introduced as a valid approach for the synthesis of large and unprecedented libraries of boronic acids .
Chemical Reactions Analysis
While specific chemical reactions involving “(5-Cyano-4-methylthiophen-2-yl)boronic acid” are not available, boronic acids in general have been known to participate in various types of reactions. For instance, they have been used in Suzuki-Miyaura cross-coupling reactions . They also form covalent adducts with the catalytic OH – ion .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(5-Cyano-4-methylthiophen-2-yl)boronic acid” include a molecular weight of 167g/mol and a complexity of 190 . The compound is nonflammable .
Wissenschaftliche Forschungsanwendungen
Drug Discovery and Medicinal Chemistry
Boronic acids have seen a significant rise in their incorporation into medicinal chemistry efforts due to their potential to enhance the potency of drugs and/or improve pharmacokinetic profiles. The FDA and Health Canada have approved several boronic acid drugs, with many others in clinical trials. This highlights the growing interest in exploring boronic acids, including specific derivatives like "(5-Cyano-4-methylthiophen-2-yl)boronic acid," for novel drug development applications (Plescia & Moitessier, 2020).
Antifungal Properties
Boronic acids, including specific compounds like "(5-Cyano-4-methylthiophen-2-yl)boronic acid," are noted for their significant bioactivity, particularly as antifungals. For example, tavaborole, a boron-containing compound, has been developed and approved for the topical treatment of onychomycosis, demonstrating the potential of boronic acids in antifungal applications (Arvanitis, Rook, & Macreadie, 2020).
Desalination Technology
The removal of boron from seawater in desalination processes is a significant area of application for boronic acids. Studies have explored the efficacy of reverse osmosis (RO) and nanofiltration (NF) membranes in removing boron, which exists almost exclusively as boric acid in seawater. This research is crucial for ensuring the safety of drinking water obtained through desalination (Tu, Nghiem, & Chivas, 2010).
Sensor Development
Boronic acid sensors with double recognition sites have been developed for recognizing carbohydrates, catecholamines, ions, and hydrogen peroxide. The double recognition sites of these sensors, including those based on specific boronic acids like "(5-Cyano-4-methylthiophen-2-yl)boronic acid," significantly improve their binding affinity and selectivity (Bian et al., 2019).
Safety And Hazards
“(5-Cyano-4-methylthiophen-2-yl)boronic acid” should be handled with care. It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound. Contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should also be avoided . In case of accidental ingestion or inhalation, immediate medical attention is advised .
Eigenschaften
IUPAC Name |
(5-cyano-4-methylthiophen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BNO2S/c1-4-2-6(7(9)10)11-5(4)3-8/h2,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCXNUVYZCKGCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(S1)C#N)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675153 | |
| Record name | (5-Cyano-4-methylthiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Cyano-4-methylthiophen-2-yl)boronic acid | |
CAS RN |
1119899-50-1 | |
| Record name | (5-Cyano-4-methylthiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



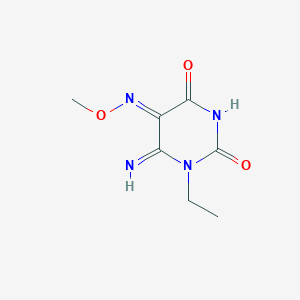
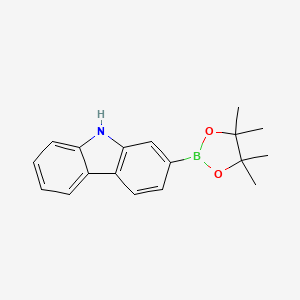
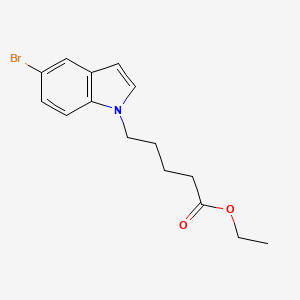
![Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B1421222.png)
